(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide
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Overview
Description
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfamoylphenyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group to another phenyl ring.
Coupling Reaction: The two functionalized phenyl rings are then coupled through a prop-2-enamide linkage under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by coupling reactions in reactors designed to handle the specific conditions required for each step. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized nitrophenyl derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl and sulfamoyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-nitrophenyl)-N-[(4-aminophenyl)methyl]prop-2-enamide: Similar structure but with an amino group instead of a sulfamoyl group.
(E)-3-(4-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide: Similar structure but with the nitro group on a different position of the phenyl ring.
Uniqueness
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide is unique due to the specific positioning of the nitro and sulfamoyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
349434-16-8 |
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Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C16H15N3O5S/c17-25(23,24)15-7-4-13(5-8-15)11-18-16(20)9-6-12-2-1-3-14(10-12)19(21)22/h1-10H,11H2,(H,18,20)(H2,17,23,24)/b9-6+ |
InChI Key |
MDKDRJGQCOTDPW-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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